molecular formula C7H11N3O4S B1531139 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid CAS No. 1235439-62-9

2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid

Cat. No.: B1531139
CAS No.: 1235439-62-9
M. Wt: 233.25 g/mol
InChI Key: JREPJLHMPBZKRG-UHFFFAOYSA-N
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Description

2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid is a chemical compound with the molecular formula C7H11N3O4S It is a derivative of imidazole, a heterocyclic aromatic organic compound, and contains functional groups such as sulfonamide and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 1,2-dimethyl-1H-imidazole as the starting material.

  • Sulfonation: The imidazole ring is sulfonated using chlorosulfonic acid to introduce the sulfonamide group, resulting in 1,2-dimethyl-1H-imidazole-4-sulfonic acid.

  • Amination: The sulfonic acid group is then converted to the sulfonamide group by reacting with ammonia or an amine derivative.

  • Carboxylation: Finally, the sulfonamide group is reacted with chloroacetic acid to introduce the carboxylic acid group, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Imidazolone derivatives.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Various substituted sulfonamides and carboxylic acids.

Scientific Research Applications

2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid is similar to other sulfonamide derivatives and imidazole-based compounds. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:

  • Imidazole-4-sulfonic acid

  • 1,2-Dimethylimidazole

  • Sulfonamide derivatives

These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

IUPAC Name

2-[(1,2-dimethylimidazol-4-yl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4S/c1-5-9-6(4-10(5)2)15(13,14)8-3-7(11)12/h4,8H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREPJLHMPBZKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid
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2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid
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2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid
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2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid
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2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid
Reactant of Route 6
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid

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